2-(2-(3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamido)butanoic acid
Description
2-(2-(3-(4-Fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamido)butanoic acid is a synthetic psoralen derivative characterized by a fused furochromen core (furo[3,2-g]chromen) with a 4-fluorophenyl substituent at position 3, a methyl group at position 5, and a 7-oxo group. The acetamido-butanoic acid side chain at position 6 distinguishes it from simpler coumarin or psoralen analogs. This compound is designed to combine the photobiological activity of psoralens with enhanced solubility and target specificity due to the carboxylic acid moiety and fluorinated aromatic system . Its molecular formula is C24H21FN2O6, with a molecular weight of approximately 452.44 g/mol (calculated based on structural analogs in ).
Properties
Molecular Formula |
C24H20FNO6 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
2-[[2-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C24H20FNO6/c1-3-19(23(28)29)26-22(27)9-16-12(2)15-8-17-18(13-4-6-14(25)7-5-13)11-31-20(17)10-21(15)32-24(16)30/h4-8,10-11,19H,3,9H2,1-2H3,(H,26,27)(H,28,29) |
InChI Key |
ZYRUVSSWAWTETR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)NC(=O)CC1=C(C2=CC3=C(C=C2OC1=O)OC=C3C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamido)butanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furochromenyl core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorophenyl group is introduced to the furochromenyl core.
Attachment of the acetamido and butanoic acid groups: These functional groups are typically introduced through amide bond formation and esterification reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biology: It may be used in studies involving cell signaling pathways or as a probe to investigate biological processes.
Materials Science: The compound’s properties could be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-(2-(3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamido)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the furochromenyl core could facilitate specific interactions with biological molecules. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Fluorine vs. Chlorine/tert-Butyl : The 4-fluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to 4-chlorophenyl () or bulky tert-butyl () .
- Side Chain Flexibility: The butanoic acid chain (-COOH) improves water solubility compared to thiazole (II-9) or pyridine-containing analogs (), critical for bioavailability .
Antifungal Activity ():
Anti-Inflammatory and NF-κB Inhibition ():
| Compound | NF-κB Binding Affinity (Ki, nM) | IL-8 Inhibition (%) |
|---|---|---|
| Lead4 | 0.012 | 89.00 |
| Compound 2 | 0.019 | 89.61 |
| Target Compound* | — | — |
The acetamido-butanoic acid moiety in the target compound may mimic Lead4’s carboxylic acid group, enabling interaction with NF-κB’s DNA-binding domain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
